molecular formula C16H21IN2O3 B1387565 Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate CAS No. 1049022-58-3

Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate

Cat. No.: B1387565
CAS No.: 1049022-58-3
M. Wt: 416.25 g/mol
InChI Key: OSMPKQSUSRZULQ-UHFFFAOYSA-N
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Description

Chemical Structure and Identification

Molecular Formula and Key Identifiers

The molecular formula of tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate is C₁₆H₂₁IN₂O₃ , with an average molecular mass of 416.259 g/mol and a monoisotopic mass of 416.059691 g/mol . Key identifiers include:

Property Value Source References
CAS Number (para isomer) 1049022-58-3
CAS Number (meta isomer) 838845-52-6
CAS Number (ortho isomer) 1294742-87-2
ChemSpider ID 28900402
IUPAC Name This compound

The compound’s structure features a piperazine ring substituted at the 1-position by a tert-butoxycarbonyl (Boc) group and at the 4-position by a 4-iodobenzoyl moiety. The iodine atom’s position on the benzoyl group (para, meta, or ortho) defines its isomerism, with the para isomer being the most widely studied.

Structural Isomerism and Stereochemistry

Positional Isomerism :
The iodine atom’s placement on the benzoyl group generates three structural isomers:

  • Para isomer (4-iodobenzoyl): CAS 1049022-58-3.
  • Meta isomer (3-iodobenzoyl): CAS 838845-52-6.
  • Ortho isomer (2-iodobenzoyl): CAS 1294742-87-2.
Isomer Substituent Position CAS Number Key References
Para 4-iodo 1049022-58-3
Meta 3-iodo 838845-52-6
Ortho 2-iodo 1294742-87-2

Stereochemical Considerations :

  • The piperazine ring adopts a chair conformation , minimizing steric strain.
  • The tert-butyl group introduces steric hindrance, restricting rotation around the C–N bond of the carbamate group.
  • No chiral centers are present in the molecule, rendering it achiral .

Synonyms and Nomenclature Variations

The compound is known by multiple systematic and trade names, reflecting its structural complexity and synthetic applications:

IUPAC Nomenclature:
  • Para isomer : this compound.
  • Meta isomer : tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate.
  • Ortho isomer : tert-butyl 4-(2-iodobenzoyl)piperazine-1-carboxylate.
Common Synonyms:
  • 1-Boc-4-(4-iodobenzoyl)piperazine.
  • 4-(4-Iodobenzoyl)-1-piperazinecarboxylic acid tert-butyl ester.
  • MFCD14635743 (para isomer), MFCD14635742 (meta isomer), MFCD14635741 (ortho isomer).
SMILES and InChI Representations:
  • SMILES (para isomer) : CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)I.
  • InChI Key (para isomer) : OSMPKQSUSRZULQ-UHFFFAOYSA-N.

Properties

IUPAC Name

tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMPKQSUSRZULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows for various substitution reactions that are critical in drug development.
  • Pharmaceutical Development:
    • This compound is utilized in the development of bioactive compounds and potential therapeutic agents. Its ability to interact with biological targets makes it valuable for drug discovery processes aimed at treating various diseases.
  • Biological Research:
    • In biological studies, this compound is investigated for its interactions with neurotransmitter receptors and other molecular targets within the central nervous system. Its piperazine moiety is known to modulate receptor activity, making it a candidate for studying neurological disorders.
  • Material Science:
    • This compound is also explored for its potential applications in the production of specialty chemicals and materials, particularly those requiring specific functional groups for enhanced performance.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Neuropharmacological Studies:
    • Research has shown that derivatives of this compound exhibit significant binding affinity to serotonin receptors, suggesting potential use in treating mood disorders.
  • Synthetic Methodology:
    • Novel synthetic routes incorporating this compound have been developed to create new classes of piperazine-based drugs, demonstrating its utility as a building block in medicinal chemistry.
  • Biological Activity Assessment:
    • In vitro studies have demonstrated that compounds derived from this structure possess antimicrobial properties, indicating its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The iodinated benzoyl group may play a crucial role in enhancing the compound’s lipophilicity, allowing it to penetrate bacterial cell walls more effectively .

Comparison with Similar Compounds

Physicochemical and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-iodobenzoyl group in the target compound is electron-withdrawing, enhancing stability in cross-coupling reactions compared to electron-donating groups like amino (e.g., in ) or methoxy (e.g., in ). The trifluoromethyl group in increases lipophilicity (LogP ~3.5), improving membrane permeability but reducing aqueous solubility.
  • Reactivity :

    • The diazoacetyl substituent in enables photochemical or thermal decomposition for carbene generation, a feature absent in the target compound.
    • The amide linkage in (vs. ketone in the target compound) alters hydrogen-bonding capacity, affecting biological target interactions.

Key Research Findings

  • Material Science Applications : The target compound is a precursor for functionalized polymers due to its stable iodobenzoyl group, which facilitates post-synthetic modifications .
  • Catalytic Utility : The trifluoromethyl analog is used in nickel-catalyzed cross-coupling studies, highlighting the role of substituents in modulating catalytic efficiency.

Biological Activity

Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate (CAS No. 1049022-58-3) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core, which is a common motif in various pharmacologically active substances. The presence of the iodobenzoate moiety is significant for its biological interactions.

  • Molecular Weight : 416.25 g/mol
  • Chemical Formula : C_{18}H_{22}N_{2}O_{2}I

Biological Activity Overview

This compound has been studied for several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Activity : It has shown potential in inhibiting bacterial growth, indicating possible applications in treating infections.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells against oxidative stress.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways related to cancer progression and inflammation.
  • Receptor Modulation : It could interact with neurotransmitter receptors, contributing to its neuroprotective effects.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound may reduce oxidative damage in cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialBacterial growth inhibition
NeuroprotectiveProtection against oxidative stress

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

Case Study: Neuroprotective Effects

Research conducted on neuroblastoma cells demonstrated that treatment with this compound significantly reduced apoptosis induced by oxidative stressors. The compound's ability to lower levels of reactive oxygen species (ROS) was highlighted, suggesting its potential as a neuroprotective agent.

Q & A

Q. Q1. What are the common synthetic routes for preparing tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving:

  • Suzuki-Miyaura coupling : Using tert-butyl piperazine precursors and iodobenzoyl derivatives in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ .
  • Protecting group strategies : The tert-butyloxycarbonyl (Boc) group is introduced early to stabilize the piperazine ring during subsequent functionalization .

Q. Key reaction conditions :

YieldTemperatureCatalyst/ReagentsSolvent
45–93%100–110°CPd catalysts, K₂CO₃1,4-Dioxane/CH₃CN

Yield variations arise from catalyst efficiency, solvent polarity, and purification methods (e.g., silica gel chromatography vs. crystallization) .

Advanced Mechanistic Analysis

Q. Q2. What catalytic mechanisms underpin cross-coupling reactions in the synthesis of this compound?

Palladium-mediated cross-coupling (e.g., Suzuki reactions) proceeds through oxidative addition, transmetallation, and reductive elimination. The iodine substituent in 4-iodobenzoyl enhances electrophilicity, facilitating oxidative addition to Pd(0). Steric hindrance from the tert-butyl group may slow transmetallation, necessitating elevated temperatures (100–110°C) .

Data Contradictions in Synthetic Yields

Q. Q3. How can researchers address discrepancies in reported yields (e.g., 45% vs. 93%) for similar derivatives?

Discrepancies often stem from:

  • Purification efficiency : Column chromatography (93% purity in ) vs. crystallization (lower yields due to solubility issues).
  • Catalyst loading : Higher Pd concentrations (0.1–0.2 equiv) improve yields but increase costs .
  • Substrate quality : Trace moisture or oxygen can deactivate Pd catalysts, reducing reproducibility .

Structural and Spectroscopic Characterization

Q. Q4. What advanced spectroscopic and crystallographic methods validate the structure of this compound?

  • X-ray crystallography : Resolves molecular conformation, hydrogen bonding (e.g., weak C–H···O interactions in tert-butyl groups) .
  • NMR/LCMS : ¹H NMR confirms piperazine ring symmetry (δ 3.1–3.6 ppm for N–CH₂), while LCMS verifies molecular ion peaks (e.g., m/z 429.2 in ) .

Q. Example crystallographic data :

ParameterValue
Space groupTriclinic, P1
Unit cella = 6.057 Å, b = 12.005 Å

Biological and Pharmacological Applications

Q. Q5. How does the 4-iodobenzoyl moiety influence biological activity in medicinal chemistry research?

The iodine atom enhances:

  • Lipophilicity : Improves membrane permeability (logP ~2.5).
  • Halogen bonding : Targets protein binding pockets (e.g., kinase inhibitors in ).
  • Radioimaging potential : ¹²³I/¹²⁵I isotopes enable tracer studies .

Methodological Optimization

Q. Q6. What strategies improve the efficiency of Boc deprotection in downstream functionalization?

  • Acidolysis : HCl/dioxane (4 M, 3 h, RT) cleaves the Boc group without side reactions .
  • Microwave-assisted synthesis : Reduces deprotection time from hours to minutes .

Safety and Handling Protocols

Q. Q7. What safety precautions are critical when handling tert-butyl piperazine derivatives?

  • GHS hazards : Acute toxicity (Category 4, H302).
  • Mitigation : Use fume hoods, PPE, and avoid inhalation/ingestion .

Future Research Directions

Q. Q8. What unexplored applications exist for this compound in chemical biology?

  • PROTAC development : The piperazine scaffold serves as a linker for targeted protein degradation .
  • Crystallographic probes : Heavy iodine atoms aid in phase determination for novel protein-ligand complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate
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Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate

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